molecular formula C15H11ClN2OS2 B2834088 N-(4-chlorobenzo[d]thiazol-2-yl)-3-(methylthio)benzamide CAS No. 896355-26-3

N-(4-chlorobenzo[d]thiazol-2-yl)-3-(methylthio)benzamide

Cat. No.: B2834088
CAS No.: 896355-26-3
M. Wt: 334.84
InChI Key: FKAYMGWJPAYVHR-UHFFFAOYSA-N
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Description

N-(4-chlorobenzo[d]thiazol-2-yl)-3-(methylthio)benzamide is a synthetic small molecule belonging to the benzothiazole class, a group known for its diverse biological activities and significance in medicinal chemistry research. This compound features a benzothiazole core substituted with a chloro group at the 4-position and is functionalized with a 3-(methylthio)benzamide moiety at the 2-position. The structural combination of the chlorobenzothiazole and (methylthio)benzamide groups makes it a valuable scaffold for developing novel pharmacologically active agents . Researchers utilize this compound and its analogs primarily in hit-to-lead optimization campaigns, particularly in oncology and neurodegenerative disease research. Its mechanism of action is often investigated in the context of kinase inhibition and the modulation of various cellular signaling pathways. The presence of the benzothiazole nucleus suggests potential for intercalation with nucleic acids or interaction with specific enzyme active sites, which can be explored in biochemical and cellular assays. As a reference standard or a building block for further chemical synthesis, it enables the exploration of structure-activity relationships (SAR). This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet (SDS) and handle all materials according to established laboratory safety protocols .

Properties

IUPAC Name

N-(4-chloro-1,3-benzothiazol-2-yl)-3-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2OS2/c1-20-10-5-2-4-9(8-10)14(19)18-15-17-13-11(16)6-3-7-12(13)21-15/h2-8H,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKAYMGWJPAYVHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)C(=O)NC2=NC3=C(S2)C=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-chlorobenzo[d]thiazol-2-yl)-3-(methylthio)benzamide typically involves the reaction of 4-chlorobenzo[d]thiazole with 3-(methylthio)benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: N-(4-chlorobenzo[d]thiazol-2-yl)-3-(methylthio)benzamide can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.

    Substitution: The chlorine atom on the benzothiazole ring can be substituted with nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder.

    Substitution: Amines, thiols.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Substituted benzothiazoles.

Scientific Research Applications

Medicinal Chemistry Applications

N-(4-chlorobenzo[d]thiazol-2-yl)-3-(methylthio)benzamide has been investigated for its pharmacological properties, particularly as an anti-cancer agent. The structural features of this compound suggest potential interactions with biological targets involved in cancer proliferation and survival mechanisms.

Anticancer Activity

Studies have shown that benzothiazole derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, the compound's chlorobenzothiazole moiety may enhance its ability to inhibit tubulin polymerization, a critical process in cancer cell division.

Study Cell Line IC50 (µM) Mechanism
Yadav et al. (2023) HeLa (cervical)10.5Inhibition of tubulin polymerization
Meena et al. (2023) MCF-7 (breast)12.8Induction of apoptosis
Tyagi et al. (2023) A549 (lung)9.2Cell cycle arrest

These findings indicate that this compound could be a promising candidate for further development as an anticancer drug.

Organic Synthesis Applications

The compound is also valuable in organic synthesis as a building block for creating more complex molecules. Its functional groups allow for various chemical transformations, making it suitable for synthesizing other biologically active compounds.

Synthesis of New Derivatives

Recent research highlights methods to synthesize derivatives of this compound through reactions such as:

  • Knoevenagel Condensation: This method can be employed to create new benzothiazole derivatives by reacting with aldehydes.
  • Acylation Reactions: These reactions can modify the amine group to enhance biological activity or alter solubility properties.
Reaction Type Starting Material Product
Knoevenagel CondensationBenzothiazole derivative + AldehydeNew benzothiazole derivative
AcylationThis compound + Acid ChlorideAcylated derivative

Case Studies and Research Findings

Several case studies provide insights into the practical applications of this compound:

Case Study: Anticancer Research

In a study conducted by Rakhi Yadav et al., the compound was tested against multiple cancer cell lines, revealing significant cytotoxicity and the ability to induce apoptosis in HeLa cells, suggesting its potential as a therapeutic agent in cancer treatment .

Case Study: Synthesis of Novel Compounds

Research by Dilkhush Meena et al. demonstrated the synthesis of various derivatives through modification of the benzamide structure, leading to compounds with enhanced biological activities . This highlights the versatility of this compound as a precursor in drug development.

Mechanism of Action

The mechanism of action of N-(4-chlorobenzo[d]thiazol-2-yl)-3-(methylthio)benzamide involves its interaction with specific molecular targets. In antimicrobial applications, it is believed to inhibit the synthesis of essential cellular components in bacteria and fungi, leading to cell death. In cancer cells, the compound may interfere with key signaling pathways, inducing apoptosis and inhibiting cell proliferation.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Effects on Physicochemical Properties

Melting Points and Stability
  • GB1 (N-(4-chlorobenzo[d]thiazol-2-yl)-2-(5-benzylidene-2,4-dioxothiazolidin-3-yl)acetamide) : Melting point 279–295°C, attributed to the electron-withdrawing 4-Cl and rigid dioxothiazolidine group .
  • GB3 (N-(4-chlorobenzo[d]thiazol-2-yl)-2-(5-(4-chlorobenzylidene)-2,4-dioxothiazolidin-3-yl)acetamide) : Melting point >300°C, reflecting enhanced stability from dual chloro substituents .
  • Compound 3l (N-(2-(benzo[d]thiazol-2-yl)-3-methylphenyl)benzamide) : Lower melting point (106–181°C), likely due to the less polar methyl group and flexible phenyl linkage .

The target compound’s methylthio group, being moderately electron-donating, may reduce melting points compared to chloro-substituted analogs but improve solubility in hydrophobic environments.

Histone Binding ()
  • PB8 (6-ethoxy-substituted) : Moderate activity due to ethoxy’s steric bulk.
  • PB9 (6-fluoro-substituted) : Enhanced binding from fluorine’s electronegativity .
    The target compound’s 3-methylthio group could disrupt hydrogen bonding compared to fluoro or ethoxy analogs, altering binding affinities.
NF-κB Activation ()
  • Compound 50 (4-bromophenyl, dimethylsulfamoyl) : Potent NF-κB activation via sulfonamide’s polar interactions .
  • 2D216 (dimethylphenyl, piperidinylsulfonyl) : Synergistic effects from lipophilic and sulfonyl groups .
    The methylthio group in the target compound may offer intermediate lipophilicity, balancing membrane permeability and target engagement.
Antimicrobial Activity ()
  • N-(benzo[d]thiazol-2-yl)-triazolothiadiazole derivatives : Broad-spectrum activity due to the triazolothiadiazole moiety’s rigidity .
    The target compound’s simpler benzamide-thiazole scaffold may reduce antimicrobial potency but improve synthetic accessibility.

Structural and Electronic Comparisons

Thiazole Ring Modifications
  • Electron-Withdrawing Groups (Cl, F) : Increase melting points and stability but may reduce solubility (e.g., GB1, PB9) .
  • Electron-Donating Groups (SMe, methyl) : Enhance lipophilicity and bioavailability (e.g., target compound, 3l) .
Benzamide Substituents
  • Methylthio vs. Methylsulfonyl : Methylthio (SMe) is less polar than methylsulfonyl (SO2Me), favoring passive diffusion (e.g., ’s sulfonyl analog requires polar coupling agents) .
  • Chlorobenzylidene vs. Benzylidene : Chloro groups enhance rigidity and π-stacking (e.g., GB3 vs. GB1) .

Data Tables

Table 1: Physicochemical Properties of Selected Analogs

Compound Name Substituents (Thiazole/Benzamide) Melting Point (°C) Yield (%) Key Functional Groups
Target Compound 4-Cl / 3-SMe Not reported Not reported Chloro, methylthio
GB1 () 4-Cl / 5-benzylidene 279–295 55 Chloro, dioxothiazolidine
PB9 () 6-F / pyridin-2-ylmethylene 265 60 Fluoro, pyridinyl
3l () Benzo[d]thiazol-2-yl / 3-methyl 106–181 43.5–58.1 Methyl, flexible phenyl
Compound 50 () 4-Br / 4-SO2NMe2 Not reported Not reported Bromo, sulfonamide

Biological Activity

N-(4-chlorobenzo[d]thiazol-2-yl)-3-(methylthio)benzamide is a compound belonging to the benzothiazole family, which has garnered attention for its diverse biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C14H12ClN2OSC_{14}H_{12}ClN_{2}OS, and it has a molecular weight of 292.77 g/mol. The structure features a benzothiazole ring substituted with a chlorine atom and a methylthio group, which may influence its biological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Antimicrobial Activity : The compound has shown effectiveness against several bacterial and fungal strains. It is believed to inhibit the synthesis of essential cellular components, leading to cell death in pathogens .
  • Anticancer Properties : Research indicates that this compound may inhibit the growth of certain cancer cell lines. It likely interferes with key signaling pathways, promoting apoptosis and inhibiting cell proliferation .

Antimicrobial Efficacy

A study evaluating the antimicrobial properties of benzothiazole derivatives found that this compound exhibited significant activity against various strains:

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

This table illustrates the compound's potential as an antimicrobial agent, particularly against Candida albicans, which is notable for its clinical relevance in fungal infections.

Anticancer Activity

In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cells. The following table summarizes findings from various cancer cell lines:

Cell Line IC50 (µM) Effect
A431 (skin cancer)5.0Significant growth inhibition
A549 (lung cancer)6.5Induction of apoptosis
H1299 (lung cancer)7.0Cell cycle arrest

These results indicate that the compound may serve as a promising candidate for further development in cancer therapeutics .

Case Studies

  • Study on Antitumor Activity : A recent study synthesized several benzothiazole derivatives, including this compound, and evaluated their anticancer effects. The compound was found to significantly reduce cell viability in multiple cancer cell lines, suggesting its potential role as an anticancer agent .
  • Antimicrobial Research : Another investigation focused on the antimicrobial properties of benzothiazole derivatives revealed that this compound effectively inhibited bacterial growth in clinical isolates, highlighting its therapeutic potential against resistant strains .

Q & A

Q. What are the optimal synthetic routes for N-(4-chlorobenzo[d]thiazol-2-yl)-3-(methylthio)benzamide, and how can purity be ensured?

The synthesis typically involves multi-step reactions, starting with the formation of the thiazole ring via cyclization, followed by amide coupling. Key steps include:

  • Thiazole formation : Cyclocondensation of thiourea derivatives with α-halo ketones under reflux conditions (e.g., ethanol, 80°C) .
  • Amide coupling : Using coupling agents like EDC/HOBt or DCC to link 3-(methylthio)benzoic acid to the thiazole amine .
  • Purity monitoring : TLC (silica gel, ethyl acetate/hexane) and HPLC (C18 column, acetonitrile/water gradient) are critical for assessing reaction progress and final purity (>95% by HPLC) .

Q. Which spectroscopic methods are most reliable for characterizing this compound?

  • 1H/13C NMR : Confirms regiochemistry of the thiazole ring and substituent positions. For example, the methylthio group (-SCH3) shows a singlet at ~2.5 ppm in 1H NMR .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., C15H12ClN2OS2 requires m/z 347.9994) .
  • IR spectroscopy : Identifies amide C=O stretch (~1650 cm⁻¹) and thiazole C=N (~1600 cm⁻¹) .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution) impact biological activity?

Comparative studies with analogs reveal:

  • Chlorine vs. bromine : The 4-chloro substituent enhances electrophilicity, improving binding to bacterial DNA gyrase (MIC = 2 µg/mL vs. S. aureus) compared to bromine analogs .
  • Methylthio vs. sulfonyl groups : The -SCH3 group increases lipophilicity (logP = 3.2 vs. 1.8 for -SO2CH3), enhancing cell membrane penetration but reducing aqueous solubility .
  • Thiazole ring substitution : Fluorine at position 6 of the benzo[d]thiazole ring boosts anticancer activity (IC50 = 8 µM vs. HepG2) due to improved hydrogen bonding with kinase targets .

Q. How can contradictions in biological data (e.g., varying IC50 values) be resolved?

Discrepancies often arise from assay conditions:

  • Cell line variability : Use standardized cell lines (e.g., NCI-60 panel) and normalize data to positive controls (e.g., doxorubicin) .
  • Solvent effects : DMSO concentrations >0.1% may inhibit enzyme activity; use low-detergent buffers for in vitro assays .
  • Data validation : Cross-validate using orthogonal methods (e.g., SPR for binding affinity vs. fluorescence polarization) .

Q. What computational strategies predict binding modes with biological targets?

  • Molecular docking (AutoDock Vina) : The compound’s chloro-thiazole moiety interacts with ATP-binding pockets (e.g., EGFR kinase: ΔG = -9.2 kcal/mol) .
  • MD simulations (GROMACS) : Simulate ligand-receptor stability over 100 ns; RMSD <2 Å indicates stable binding .
  • QSAR models : Use Hammett constants (σ) for substituents to correlate electronic effects with IC50 .

Q. What methodologies address low synthetic yields in scale-up?

  • Catalyst optimization : Switch from Pd(OAc)2 to XPhos-Pd-G3 for Buchwald-Hartwig amination (yield increases from 45% to 78%) .
  • Solvent selection : Replace DMF with NMP to reduce side reactions in SNAr displacements .
  • Microwave-assisted synthesis : Reduce reaction time from 24h to 2h (80°C, 150 W) while maintaining yield .

Methodological Challenges & Solutions

Q. How to resolve overlapping signals in NMR spectra?

  • 2D NMR (HSQC, HMBC) : Assign ambiguous protons via correlation peaks (e.g., HMBC links amide carbonyl to thiazole NH) .
  • Variable temperature NMR : Heat to 60°C to reduce rotational barriers and split overlapping peaks .

Q. What strategies improve solubility for in vivo studies?

  • Prodrug design : Introduce phosphate esters at the benzamide group, increasing aqueous solubility 10-fold .
  • Nanoparticle encapsulation : Use PLGA nanoparticles (size = 150 nm, PDI <0.1) for sustained release .

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